molecular formula C21H22N2O3 B11320845 N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide

N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide

Cat. No.: B11320845
M. Wt: 350.4 g/mol
InChI Key: DRMVLQNGNVQACT-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide typically involves the reaction of 8-butoxyquinoline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-glycine
  • 1-(8-Butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea

Uniqueness

N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C21H22N2O3/c1-3-4-13-26-19-11-10-18(17-9-6-12-22-20(17)19)23-21(24)15-7-5-8-16(14-15)25-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

DRMVLQNGNVQACT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OC)C=CC=N2

Origin of Product

United States

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